5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C7H12ClF3O3S |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O3S/c8-15(12,13)5-3-1-2-4-14-6-7(9,10)11/h1-6H2 |
InChI Key |
QYGPSFWHNUTHFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(F)(F)F)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the trifluoroethoxy group onto a pentane backbone.
- Subsequent sulfonation or chlorosulfonation to install the sulfonyl chloride group at the terminal position.
- Purification and isolation of the sulfonyl chloride derivative.
Stepwise Synthetic Routes
Synthesis of 2,2,2-Trifluoroethoxy-Substituted Precursors
A common approach involves the nucleophilic substitution of pentane derivatives with 2,2,2-trifluoroethanol or its activated derivatives to introduce the trifluoroethoxy group. This can be achieved via:
- Reaction of pentane-1-ol derivatives with trifluoroethyl halides or trifluoroethyl sulfonate esters.
- Use of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) as a trifluoroethyl source in the presence of nucleophiles, as reported in a synthetic procedure involving 1,3-benzothiazole-2-thiol and halothane to generate trifluoroethyl sulfanyl intermediates, which can be further oxidized to sulfonyl derivatives.
Formation of Sulfonyl Chloride Group
The sulfonyl chloride moiety is generally introduced by chlorosulfonation of the corresponding sulfonic acid or sulfonate precursor. Key methods include:
- Oxidation of sulfanyl intermediates to sulfonyl derivatives using oxidants such as sodium dithionite or permanganate under controlled conditions.
- Chlorosulfonation using reagents like sulfuryl chloride or chlorosulfonic acid to convert sulfonic acids or sulfonates into sulfonyl chlorides.
Representative Synthetic Procedure from Literature
A detailed synthetic route is described involving:
Preparation of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole via reaction of halothane with 1,3-benzothiazole-2-thiol in the presence of sodium bicarbonate and sodium dithionite in dimethylformamide (DMF) at 25–30 °C, yielding 69% of the sulfanyl intermediate.
Oxidation of this intermediate in acetic acid with 50% hydrogen peroxide at 60 °C to afford 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole in 56% yield.
Further transformations involving base-mediated reactions with aldehydes at low temperatures (−50 to −60 °C) to yield trifluoroethoxy-substituted olefins, which can be functionalized to sulfonyl chlorides.
Alternative oxidation using potassium permanganate under controlled temperature and stirring conditions to convert trifluoroethoxy-substituted benzoic acid derivatives to sulfonyl chlorides or related sulfonyl compounds, as described in patent literature.
Photochemical and Radical Methods
Recent advances include photochemical methods for sulfonyl chloride synthesis:
- Use of sulfamoyl chlorides as radical precursors under blue-light irradiation with Eosin Y as a photocatalyst enables hydrosulfamoylation of electron-deficient alkenes, leading to sulfonamide derivatives from sulfonyl chlorides. While this method is more general for sulfonamide synthesis, it highlights mild conditions applicable for sulfonyl chloride preparation.
Data Table: Summary of Key Preparation Parameters
Analysis of Preparation Methods
- The multi-step synthetic route starting from halothane and benzothiazole thiol provides a robust pathway to trifluoroethoxy-substituted sulfonyl intermediates with moderate to good yields.
- Oxidative steps require careful control of temperature and oxidant addition rate to avoid over-oxidation or decomposition, as seen in potassium permanganate oxidations.
- Photochemical methods offer a mild, metal-free alternative for functionalizing sulfonyl chlorides into sulfonamides but may be less direct for preparing the sulfonyl chloride itself.
- The use of protecting groups or benzothiazole scaffolds aids in the selective introduction of trifluoroethoxy and sulfonyl chloride functionalities.
- Purification typically involves extraction, washing, drying over anhydrous salts, and column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Hydrolysis: Typically occurs in aqueous environments or with the addition of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Sulfonyl Fluorides: Formed from reduction.
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is an organic compound featuring a trifluoroethoxy group and a sulfonyl chloride group. Its molecular formula is , with a molecular weight of approximately 282.71 g/mol. The compound's IUPAC name indicates the presence of a sulfonyl chloride and a trifluoroethoxy moiety, which contributes to its reactivity and potential applications in organic synthesis and biological research. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reactivity and Interactions
The reactivity of 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is due to the electrophilic nature of the sulfonyl chloride group. This allows the compound to undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamide derivatives or other sulfonate compounds. The mechanism involves the formation of a tetrahedral intermediate followed by the elimination of a chloride ion. Interaction studies involving 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. The sulfonyl chloride group is particularly reactive towards amines and alcohols, leading to the formation of stable covalent bonds. Such interactions are essential for understanding how this compound can be employed in modifying biological molecules or in developing new materials.
Potential Applications
While specific biological activity data on 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride is limited, compounds with sulfonyl chloride functionalities are often utilized in medicinal chemistry for modifying biomolecules. Such modifications can aid in studying enzyme mechanisms and protein interactions. The trifluoroethoxy group may also enhance lipophilicity and bioavailability, making this compound potentially useful in pharmaceutical applications. Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
Structural Analogs
Several compounds share structural features with 3-Methyl-5-(2,2,2-trifluoroethoxy)pentane-1-sulfonyl chloride.
| Compound Name | Unique Features |
|---|---|
| 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | Contains a pyridine ring and is used in agrochemicals |
| 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole | Incorporates a benzimidazole moiety and has potential pharmaceutical applications |
| Rimsulfuron | A sulfonylurea herbicide that exhibits unique herbicidal properties |
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride : An aromatic sulfonyl chloride with a trifluoroethoxy group attached to a benzene ring.
Pentane-1-sulfonyl chloride: A non-fluorinated aliphatic sulfonyl chloride.
5-[2-Chloro-4-(trifluoromethyl)-phenoxy]pentanenitrile: A nitrile-containing compound with a trifluoromethyl-phenoxy substituent (distinct functional group but relevant for substituent effects).
Electronic and Steric Effects
- Trifluoroethoxy Group: The –OCH₂CF₃ group in both 5-(2,2,2-Trifluoroethoxy)pentane-1-sulfonyl chloride and 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride strongly withdraws electrons via the –CF₃ group, increasing the sulfonyl chloride’s electrophilicity compared to non-fluorinated analogs like pentane-1-sulfonyl chloride .
- Aliphatic vs.
Physical Properties
Commercial Viability
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride has been discontinued commercially, likely due to challenges in synthesis or stability . In contrast, the aliphatic analog’s simpler synthesis and stability may make it more viable for industrial use.
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